5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 2-furyl hydrazine with 2-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under specific reaction conditions to yield the desired triazole derivative.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and nitrobenzylidene moiety are key functional groups that enable it to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-Furyl)-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitrobenzylidene moiety.
4-((2-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furyl group.
Uniqueness
5-(2-Furyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furyl group and the nitrobenzylidene moiety, which confer distinct chemical properties and potential applications. This combination of functional groups enhances its reactivity and broadens its scope of applications in various fields of research.
Properties
Molecular Formula |
C13H9N5O3S |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9N5O3S/c19-18(20)10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)22)11-6-3-7-21-11/h1-8H,(H,16,22)/b14-8+ |
InChI Key |
XUDLIWKBFUXJLH-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
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